molecular formula C18H14BrNO3 B11522442 6-bromo-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11522442
M. Wt: 372.2 g/mol
InChI Key: XNNIVGSJTAKHPG-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    6-bromo-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: C17H14BrNO3\text{C}_{17}\text{H}_{14}\text{BrNO}_3C17​H14​BrNO3​

    .
  • It belongs to the class of chromene derivatives and contains a bromine atom, a carboxamide group, and a 2-oxo-2H-chromene scaffold.
  • The compound’s biological and pharmacological properties make it an interesting target for research.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the condensation of 2-hydroxy-3-bromoacetophenone with 2,5-dimethylaniline, followed by cyclization to form the chromene ring.

      Reaction Conditions: The reaction typically occurs under acidic conditions.

      Industrial Production: While there isn’t widespread industrial production, research laboratories synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation, but common ones include strong acids, bases, and oxidizing agents.

      Major Products: The products formed depend on the reaction type. For example, substitution may yield different amide derivatives.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.

      Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Potential as a drug candidate due to its structural features.

      Industry: Limited applications, but it could serve as a starting point for drug discovery.

  • Mechanism of Action

      Targets: The compound may interact with specific proteins, enzymes, or receptors.

      Pathways: It could modulate signaling pathways related to inflammation, cell growth, or apoptosis.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of bromine, chromene, and carboxamide functionalities sets it apart.

      Similar Compounds: Some related compounds include

    Properties

    Molecular Formula

    C18H14BrNO3

    Molecular Weight

    372.2 g/mol

    IUPAC Name

    6-bromo-N-(2,5-dimethylphenyl)-2-oxochromene-3-carboxamide

    InChI

    InChI=1S/C18H14BrNO3/c1-10-3-4-11(2)15(7-10)20-17(21)14-9-12-8-13(19)5-6-16(12)23-18(14)22/h3-9H,1-2H3,(H,20,21)

    InChI Key

    XNNIVGSJTAKHPG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

    Origin of Product

    United States

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